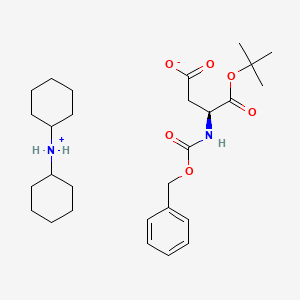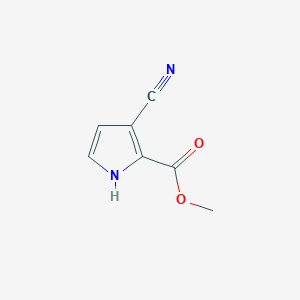![molecular formula C16H21N3O3 B7980168 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one](/img/structure/B7980168.png)
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one” is a chemical substance registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins, which are valuable compounds used in different industrial fields such as food and pharmaceuticals . The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The rate of these reactions can be influenced by factors such as the chemical nature of the reacting substances, temperature, concentration, and the presence of catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature and pressure, are optimized to achieve the desired products efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Applications De Recherche Scientifique
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of other compounds In industry, it can be used to enhance the physical, chemical, and biological characteristics of food compounds .
Mécanisme D'action
The mechanism of action of 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may competitively inhibit the activation of certain enzymes or proteins, leading to the desired biological or chemical effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one can be identified using PubChem’s 2-D and 3-D neighboring sets, which provide information on structurally similar molecules . These similar compounds may share common chemical properties and applications but may differ in specific aspects such as reactivity and stability.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties that make it suitable for various applications. Its ability to form inclusion complexes with cyclodextrins and its potential use in drug delivery systems highlight its distinctiveness compared to other similar compounds.
Propriétés
IUPAC Name |
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-19-5-3-11(4-6-19)9-22-15-8-13-12(7-14(15)21-2)16(20)18-10-17-13/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVISOHOJNTGTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)NC=NC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)NC=NC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B7980090.png)



![Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B7980109.png)




![[(1R)-1-carboxy-1-phenylethyl]azanium;chloride](/img/structure/B7980160.png)
![4,7-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B7980174.png)


